molecular formula C10H11NO5 B3139734 Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate CAS No. 477855-02-0

Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate

Cat. No.: B3139734
CAS No.: 477855-02-0
M. Wt: 225.2 g/mol
InChI Key: VQWURPWVZWHVFR-UHFFFAOYSA-N
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Description

Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate may be employed in studying enzyme mechanisms or as a probe in biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate exerts its effects depends on its molecular targets and pathways. For instance, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Dolutegravir sodium: A related compound used in antiretroviral therapy.

  • (2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid: Another compound with a similar oxazine ring structure.

Uniqueness: Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate stands out due to its specific substitution pattern and the presence of the carboxylate group, which may confer unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 1,6-dioxo-3,4,7,8-tetrahydropyrido[2,1-c][1,4]oxazine-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-9(13)6-2-3-7(12)11-4-5-16-10(14)8(6)11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWURPWVZWHVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=O)OCCN2C(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139761
Record name Methyl 1,3,4,6,7,8-hexahydro-1,6-dioxopyrido[2,1-c][1,4]oxazine-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477855-02-0
Record name Methyl 1,3,4,6,7,8-hexahydro-1,6-dioxopyrido[2,1-c][1,4]oxazine-9-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477855-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,3,4,6,7,8-hexahydro-1,6-dioxopyrido[2,1-c][1,4]oxazine-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate
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Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate
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Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate
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Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate

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